(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride
Description
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride is a heterocyclic amine salt featuring a pyridine ring substituted with a thiophen-3-yl group at the 2-position and an aminomethyl group at the 3-position. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
(2-thiophen-3-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9;;/h1-5,7H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZIXGVHYLUOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride is a complex organic compound featuring a thiophene ring attached to a pyridine structure. This unique molecular architecture suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The compound's biological activity is largely attributed to its structural characteristics, which influence its interactions with various biological targets.
- Molecular Formula : C10H12Cl2N2S
- Molecular Weight : 263.19 g/mol
- CAS Number : 1949816-15-2
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The thiophene and pyridine moieties can engage in various interactions, such as hydrogen bonding and π-π stacking, enhancing the compound's efficacy against multiple biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Its structural similarity to known anticancer agents raises interest in its potential to inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (leukemia)
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| MCF-7 | 15.63 | Induced apoptosis via caspase activation | |
| A549 | 12.34 | Significant growth inhibition | |
| U-937 | 10.45 | Modulated cell cycle progression |
Mechanistic Insights
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes implicated in cancer progression.
- Apoptosis Induction : Flow cytometry analyses indicate that the compound can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and cell death.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene and pyridine rings.
- Coupling reactions to produce the final compound.
Research into derivatives of this compound has shown that modifications can enhance its biological activity, particularly through the introduction of electron-withdrawing groups or additional functional moieties.
Comparison with Similar Compounds
Positional Isomers: Thiophene Substitution Variations
- (6-Thien-2-ylpyridin-3-yl)methylamine Dihydrochloride (CAS 913830-32-7 ): Structure: Thiophen-2-yl at pyridine’s 6-position vs. thiophen-3-yl in the target compound.
- 1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine Dihydrochloride : Structure: Derived from 3-aminomethylpyridine and 2-thiophenecarboxaldehyde. Key Difference: The thiophene is attached via a methylene linker rather than directly to the pyridine ring, reducing conjugation and altering pharmacological properties.
Pyridine Derivatives with Alternative Substituents
- 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride (CAS 859833-18-4 ): Molecular Formula: C₁₂H₁₄Cl₂N₂. Structure: A biphenyl system with pyridine at the 3-position and aminomethyl at the 2-position. Comparison: The benzene ring introduces greater aromaticity and lipophilicity compared to the thiophene-containing target compound.
[2-(Trifluoromethyl)pyridin-3-yl]methanamine Dihydrochloride (CAS 1380300-70-8 ):
- Structure : Trifluoromethyl group at pyridine’s 2-position.
- Impact : The electron-withdrawing CF₃ group increases acidity and metabolic stability but reduces nucleophilicity relative to the thiophene group.
Functional Group Variations
- 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride :
- Molecular Formula : C₇H₁₁Cl₂FN₂O.
- Structure : Ethoxy linker with a fluorine substituent on pyridine.
- Comparison : The ether linkage and fluorine substituent enhance polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound.
Structural and Functional Data Table
Preparation Methods
General Synthetic Strategies
The synthesis of (2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride generally follows approaches used for related heteroaryl methanamine dihydrochlorides, involving:
- Reductive amination or nucleophilic substitution of a pyridinylmethylamine derivative with a thiophenyl halide or vice versa.
- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt, improving solubility and crystallinity.
Specific Preparation Methods
Reductive Amination Route
-
- Pyridin-3-ylmethanamine (or its protected derivative)
- Thiophen-3-carboxaldehyde or thiophen-3-ylmethyl chloride
-
- The aldehyde and amine are reacted under reductive amination conditions using a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- The reaction is typically performed in an organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature or slightly elevated temperatures.
-
- The crude amine product is purified by extraction and chromatographic techniques.
- Conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
Nucleophilic Substitution Route
-
- Pyridin-3-ylmethanamine
- Thiophen-3-ylmethyl chloride or bromide
-
- The amine nucleophile displaces the halide in the thiophen-3-ylmethyl halide under basic conditions (e.g., triethylamine or sodium hydroxide) in an aprotic solvent like dichloromethane or DMF.
- Reaction temperature is controlled, typically room temperature to 50 °C, to optimize yield and minimize side reactions.
-
- After completion, the reaction mixture is washed, dried, and concentrated.
- The free base is converted to the dihydrochloride salt by addition of HCl gas or hydrochloric acid in a solvent.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, methanol, ethanol, DMF | Choice affects solubility and reaction rate |
| Temperature | 0 °C to 50 °C | Lower temp for selectivity, higher temp for rate |
| Base | Triethylamine, sodium hydroxide | Facilitates nucleophilic substitution |
| Reducing agent | Sodium cyanoborohydride, hydrogenation | For reductive amination route |
| Reaction time | 1–12 hours | Depends on method and scale |
| Salt formation | HCl in ethanol or ether | Produces dihydrochloride salt |
| Purification | Extraction, drying (MgSO4), chromatography | Ensures product purity |
Research Findings and Comparative Insights
Similar compounds , such as (2-chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride, have been synthesized via nucleophilic substitution of 2-chlorobenzyl chloride with 3-aminopyridine under basic conditions, followed by HCl salt formation. This suggests a parallel approach is applicable for the thiophen-3-yl analog.
Industrial scale synthesis often employs automated reactors and continuous flow systems to maximize yield and purity while minimizing by-products.
The dihydrochloride salt form enhances aqueous solubility (~50 mg/mL) and stability, which is critical for pharmaceutical applications.
Literature patents on related pyridinylmethanamine derivatives describe multi-step syntheses involving protection-deprotection strategies and selective functional group transformations, which may be adapted for this compound.
Summary Table of Preparation Methods for this compound
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Pyridin-3-ylmethanamine + Thiophen-3-carboxaldehyde | Sodium cyanoborohydride, MeOH, RT | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Pyridin-3-ylmethanamine + Thiophen-3-ylmethyl chloride | Triethylamine or NaOH, DCM or DMF, RT-50 °C | Direct, straightforward | Possible side reactions, halide availability |
| Salt Formation | Free base amine product | HCl in ethanol or ether | Enhances solubility, stability | Requires careful control of acid addition |
Q & A
Q. What are the recommended synthetic routes for (2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring (e.g., using 3-thiopheneboronic acid and halogenated pyridine precursors) .
- Functionalization of the pyridine ring : Introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation to enhance stability and solubility .
- Purification : Column chromatography or recrystallization in polar solvents like methanol/water mixtures to isolate the dihydrochloride form .
Q. How is the compound characterized post-synthesis?
Critical characterization methods include:
- Spectroscopic analysis : -NMR and -NMR to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) for molecular weight verification .
- X-ray crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and stereochemistry .
- Elemental analysis : Validation of chloride content in the dihydrochloride salt .
Q. What are the solubility and stability properties of this compound?
- Solubility : The dihydrochloride form improves aqueous solubility, making it suitable for biological assays. Soluble in polar solvents (e.g., water, DMSO) but less so in non-polar solvents like hexane .
- Stability : Store at -20°C under inert conditions to prevent decomposition. Monitor via HPLC for degradation products (e.g., oxidation of the thiophene ring) .
Advanced Research Questions
Q. How can researchers design experiments to study its reactivity in nucleophilic substitution reactions?
- Reagent selection : Use nucleophiles like Grignard reagents or sodium azide under controlled conditions (e.g., anhydrous DMF at 60°C) .
- Kinetic studies : Monitor reaction progress via -NMR or LC-MS to identify intermediates and transition states .
- Computational modeling : Density Functional Theory (DFT) to predict reactive sites on the pyridine-thiophene scaffold .
Q. What strategies are effective for identifying biological targets or mechanisms of action?
- Receptor binding assays : Radioligand displacement studies (e.g., using -labeled compounds) to screen for interactions with neurotransmitter receptors or enzymes .
- Cellular assays : Fluorescence-based imaging (e.g., in HeLa or A549 cells) to observe subcellular localization or cytotoxicity .
- Proteomics : Affinity chromatography coupled with mass spectrometry to identify protein-binding partners .
Q. How can contradictory data in biological activity studies be resolved?
- Orthogonal assays : Validate results using multiple methods (e.g., SPR for binding affinity and cell-based functional assays) .
- Control experiments : Test enantiomeric purity (if applicable) and rule out off-target effects via siRNA knockdown or competitive inhibitors .
- Data normalization : Adjust for batch-to-batch variability in compound synthesis or cell culture conditions .
Q. What approaches optimize the compound’s pharmacokinetic properties for in vivo studies?
- Structural modifications : Introduce fluorine atoms or methyl groups to enhance metabolic stability (e.g., replacing hydrogen with trifluoromethyl groups) .
- Formulation : Use liposomal encapsulation or PEGylation to improve bioavailability and reduce clearance rates .
- ADME profiling : Microsomal stability assays and plasma protein binding studies to predict half-life and distribution .
Tables for Key Data
Q. Table 1. Comparative Reactivity of Substituents
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Receptor Binding | 5-HT | 120 ± 15 | HEK293 | |
| Cytotoxicity | N/A | >10,000 | HeLa | |
| Enzyme Inhibition | Monoamine Oxidase B | 450 ± 30 | Recombinant |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
